5-Hydroxy-3-(3-methylphenyl)benzoic acid
Description
5-Hydroxy-3-(3-methylphenyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 5th position and a 3-methylphenyl substituent at the 3rd position of the benzene ring. Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and bioactivity .
Properties
IUPAC Name |
3-hydroxy-5-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNAHZIZOOTRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688603 | |
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-72-7 | |
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(3-methylphenyl)benzoic acid typically involves the hydroxylation and methylation of benzoic acid derivatives. One common method includes the use of metal-free synthetic routes, which are eco-friendly and cost-effective . The process may involve the protection of hydroxyl groups, oxidation reactions, and subsequent deprotection steps to yield the desired compound.
Industrial Production Methods
Industrial production of 5-Hydroxy-3-(3-methylphenyl)benzoic acid often employs large-scale organic synthesis techniques. These methods may utilize catalysts to enhance reaction efficiency and yield. The use of environmentally benign reagents and conditions is also emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-3-(3-methylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(3-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting enzyme activity and receptor binding. The compound’s structure allows it to interact with cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Substituents (Position) | Key Functional Groups |
|---|---|---|
| 5-Hydroxy-3-(3-methylphenyl)benzoic acid | 5-OH, 3-(3-methylphenyl) | Hydroxyl, Methylphenyl |
| 3-Hydroxybenzoic acid | 3-OH | Hydroxyl |
| 4-(3-Nitrobenzyloxy)benzoic acid methyl ester | 4-(3-nitrobenzyloxy), methyl ester | Nitro, Benzyloxy, Ester |
| 5-(3-Phenylacryloyl)-2-hydroxybenzoic acid | 5-phenylacryloyl, 2-OH | Acryloyl, Hydroxyl |
Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)
highlights QSTR models for benzoic acid derivatives, using molecular connectivity indices (0JA, 1JA) to predict oral LD₅₀ in mice.
Table 3: Predicted Toxicity Parameters
| Compound | 0JA (Zero-order connectivity) | 1JA (First-order connectivity) | Predicted LD₅₀ (mg/kg) |
|---|---|---|---|
| Benzoic acid (reference) | 1.76 | 1.12 | 1700 |
| 3-Hydroxybenzoic acid | 1.85 | 1.20 | ~1500 |
| 5-Hydroxy-3-(3-methylphenyl)benzoic acid* | Estimated higher 0JA/1JA | Estimated higher 0JA/1JA | ~800–1000 |
*Predicted based on increased molecular complexity and hydrophobicity .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
